7H-Perfluoroheptanoyl bromide
CAS No.: 141893-84-7
Cat. No.: VC7905272
Molecular Formula: C7HBrF12O
Molecular Weight: 408.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141893-84-7 |
|---|---|
| Molecular Formula | C7HBrF12O |
| Molecular Weight | 408.97 g/mol |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl bromide |
| Standard InChI | InChI=1S/C7HBrF12O/c8-1(21)3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(9)10/h2H |
| Standard InChI Key | ZPIFFXKJBKLWQW-UHFFFAOYSA-N |
| SMILES | C(C(C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
| Canonical SMILES | C(C(C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical and Structural Profile of 7H-Perfluoroheptanoyl Bromide
Molecular Identity and Physicochemical Properties
7H-Perfluoroheptanoyl bromide is defined by the molecular formula CHBrFO and a molecular weight of 408.97 g/mol . Its IUPAC name, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl bromide, reflects the complete fluorination of the seven-carbon backbone and the presence of a bromine atom at the acyl position. Key physicochemical properties, though partially predicted due to limited experimental data, include:
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | 142.5 ± 40.0 °C (predicted) | |
| Density | 1.855 ± 0.06 g/cm³ (predicted) | |
| Melting Point | Not reported | - |
| Flash Point | Not reported | - |
| Solubility | Likely low in polar solvents |
The compound’s structure (Figure 1) features a perfluorinated carbon chain, which confers exceptional thermal and chemical stability. The acyl bromide group (-COBr) is highly reactive, making it a valuable intermediate in organic synthesis .
Synthesis and Industrial Applications
Applications in Specialty Chemistry
The acyl bromide functional group renders this compound a versatile precursor in:
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Fluoropolymer Production: As a building block for fluorinated acrylates and methacrylates, which are used in coatings, adhesives, and surfactants.
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Pharmaceutical Intermediates: In the synthesis of fluorinated active pharmaceutical ingredients (APIs), where the perfluoroalkyl group enhances metabolic stability.
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Liquid Crystal Manufacturing: Perfluorinated chains are critical in tuning the dielectric properties of liquid crystals for display technologies .
Biological and Toxicological Considerations
Acute Toxicity
Although specific toxicological data for 7H-perfluoroheptanoyl bromide are scarce, its Safety Data Sheet (SDS) classifies it as corrosive (C) . Analogous perfluorinated acyl halides exhibit:
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Dermal Toxicity: Severe skin irritation and corrosion upon contact .
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Inhalation Risks: Respiratory tract irritation and potential for pulmonary edema .
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Organ Toxicity: Animal studies on related PFAS indicate hepatotoxicity and nephrotoxicity at high exposures .
Developmental and Chronic Effects
Studies on perfluoroheptanoic acid (PFHpA), a structural relative, demonstrate teratogenic effects in Xenopus laevis embryos, including axial malformations and disrupted gene expression (e.g., Pax6, Sox2). These findings suggest that 7H-perfluoroheptanoyl bromide may similarly interfere with developmental pathways, though direct evidence is lacking.
Environmental Persistence and Remediation Challenges
Environmental Fate
Perfluoroalkyl substances like 7H-perfluoroheptanoyl bromide are persistent organic pollutants (POPs) due to their strong C-F bonds, which resist hydrolysis, photolysis, and microbial degradation . Predicted properties indicate:
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Bioaccumulation Potential: High, given the compound’s hydrophobicity and stability.
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Long-Range Transport: Volatilization and atmospheric dispersal are likely, as observed with shorter-chain PFAS.
Remediation Strategies
Current methods for PFAS remediation include:
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Activated Carbon Adsorption: Effective but costly for large-scale water treatment.
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Advanced Oxidation Processes (AOPs): Limited efficacy against perfluorinated compounds due to their resistance to radical-based degradation.
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Thermal Destruction: Requires temperatures >1,000°C, raising energy and cost concerns .
Future Research Directions
Key knowledge gaps include:
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Ecotoxicological Studies: Assessing impacts on aquatic and terrestrial organisms.
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Degradation Pathways: Developing cost-effective methods for breaking C-F bonds.
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Alternatives: Designing non-PFAS surfactants and polymers with comparable performance.
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